Cycloheptanecarboxylic acid

Physicochemical Property Lipophilicity Solubility

Cycloheptanecarboxylic acid (CAS 1460-16-8, C₈H₁₄O₂, MW 142.20 g/mol) is a seven-membered alicyclic carboxylic acid existing as a colorless to pale yellow liquid or white crystalline solid depending on purity and physical form. It is characterized by a cycloheptane ring bearing a single carboxyl group, with reported melting points ranging from 71°C to 78–79°C, a boiling point of 135–138°C at 9 mmHg, density of 1.035 g/mL at 25°C, and a logP of approximately 2.33.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 1460-16-8
Cat. No. B072192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptanecarboxylic acid
CAS1460-16-8
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C(=O)O
InChIInChI=1S/C8H14O2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,9,10)
InChIKeyVZFUCHSFHOYXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheptanecarboxylic Acid (CAS 1460-16-8): Baseline Characterization and Procurement-Relevant Specifications


Cycloheptanecarboxylic acid (CAS 1460-16-8, C₈H₁₄O₂, MW 142.20 g/mol) is a seven-membered alicyclic carboxylic acid existing as a colorless to pale yellow liquid or white crystalline solid depending on purity and physical form [1]. It is characterized by a cycloheptane ring bearing a single carboxyl group, with reported melting points ranging from 71°C to 78–79°C, a boiling point of 135–138°C at 9 mmHg, density of 1.035 g/mL at 25°C, and a logP of approximately 2.33 [1][2]. The compound is sparingly soluble in water (0.2 g/L at 25°C) but readily soluble in common organic solvents including ethanol and acetone [2]. It serves primarily as a pharmaceutical intermediate, building block for organic synthesis, and a scaffold for the generation of bioactive derivatives including rapamycin analogs and muscarinic receptor antagonists [3].

Cycloheptanecarboxylic Acid (CAS 1460-16-8): Why In-Class Cyclic Carboxylic Acids Are Not Interchangeable


Cycloheptanecarboxylic acid belongs to the class of cyclic aliphatic carboxylic acids, yet its seven-membered ring confers distinct physicochemical and stereoelectronic properties that preclude simple substitution with five- or six-membered homologs . Differences in ring strain, conformational flexibility, and hydrophobic surface area translate into measurable variations in lipophilicity (logP), aqueous solubility, and supramolecular hydrogen-bonding networks, which in turn impact membrane permeability, metabolic fate, and crystal packing behavior [1][2]. In biosynthetic applications, the ring size directly dictates the structural and functional outcomes of downstream metabolites; for example, feeding cycloheptanecarboxylic acid to rapamycin-producing cultures yields a distinct analog not accessible from cyclohexanecarboxylic acid [3]. The following evidence quantifies these critical differentiators to inform scientifically grounded selection.

Cycloheptanecarboxylic Acid (CAS 1460-16-8): Quantified Differentiation Evidence Against Closest Analogs


Cycloheptanecarboxylic Acid vs. Cyclohexanecarboxylic Acid: 10-Fold Lower Aqueous Solubility and Enhanced Lipophilicity (logP)

Cycloheptanecarboxylic acid exhibits substantially lower aqueous solubility and higher calculated lipophilicity compared to its six-membered analog cyclohexanecarboxylic acid. Specifically, cycloheptanecarboxylic acid demonstrates a water solubility of 0.2 g/L at 25°C [1], whereas cyclohexanecarboxylic acid exhibits a water solubility of 2.01 g/L (0.201 g/100 mL) at 15°C , representing an approximate 10-fold reduction in aqueous solubility. Concurrently, the calculated logP for cycloheptanecarboxylic acid is 2.33 [2], compared to a logP of 1.65–1.77 for cyclohexanecarboxylic acid [3], indicating a ~0.6–0.7 unit increase in lipophilicity.

Physicochemical Property Lipophilicity Solubility

Cycloheptanecarboxylic Acid-Derived Hydroxy Acid (7C) Exhibits Distinct Supramolecular Hydrogen-Bonding Network Compared to Cyclopentane (5T) and Cyclohexane (6C) Analogs

In a crystallographic study of homologous 2-hydroxy-1-cycloalkanecarboxylic acids, the cycloheptane derivative (7C) displayed a unique hydrogen-bonding pattern that distinguishes it from both the cyclopentane (5T) and cyclohexane (6C) counterparts. In 7C, the dimeric R₂²(12) rings are formed by a pair of O3–H···O1–H bonds [1]. In contrast, the cyclopentane derivative 5T forms dimers via a pair of O1–H···O2=C bonds, while the cyclohexane derivative 6C exhibits a disordered mixture: 60% of dimers resemble the 7C pattern and 40% resemble the 5T pattern [1]. Despite overall isostructurality, these hydrogen-bonding differences are attributable to ring-size-dependent conformational preferences.

Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

Cycloheptanecarboxylic Acid Enables Generation of Distinct Rapamycin Analog (16) Not Accessible from Cyclohexanecarboxylic Acid

In a study on rapamycin analog generation, feeding cycloheptanecarboxylic acid as a pseudostarter unit to Streptomyces hygroscopicus cultures resulted in the production of a specific rapamycin analog (designated 16) that differs structurally from the analog (14) obtained using cyclohexanecarboxylic acid (CHC) [1]. The study explicitly demonstrates that the ring size of the pseudostarter unit determines the identity of the biosynthetic product: cyclohexanecarboxylic acid yields analog 14, cyclohex-1-ene-carboxylic acid yields analog 15, and cycloheptanecarboxylic acid yields analog 16 [1]. No cross-over in product identity is observed, confirming non-interchangeability.

Biosynthesis Rapamycin Analogs Pseudostarter Unit

Cycloheptanecarboxylic Acid Scaffold Is a Recognized Core in Muscarinic Receptor Antagonist Patents, Contrasting with Six-Membered Analogs

The cycloheptanecarboxylic acid moiety is explicitly claimed as a core scaffold in multiple patents covering quinuclidine derivatives as muscarinic receptor antagonists, including USPTO application 20130005695 and granted patent US8207193B2 [1][2]. These patents disclose compounds of formula (I) incorporating an arylcycloheptanecarboxylic acid substructure for therapeutic applications including vagally induced sinus bradycardia [1]. While quantitative binding data (e.g., IC₅₀ or Kᵢ) are not publicly disclosed in the patent documents, the intellectual property exclusivity targeting the seven-membered ring specifically indicates a structural requirement that six-membered cyclohexane analogs do not satisfy.

Muscarinic Receptor Antagonist Pharmaceutical Patent Scaffold

Cycloheptanecarboxylic Acid (CAS 1460-16-8): High-Yield Application Scenarios Derived from Quantitative Evidence


Generation of Novel Rapamycin Analogs via Precursor-Directed Biosynthesis

As demonstrated by Graziani (2010), feeding cycloheptanecarboxylic acid to S. hygroscopicus yields a structurally distinct rapamycin analog (16) not produced from cyclohexanecarboxylic acid [1]. This application leverages the compound's unique ring size to access chemical space inaccessible to five- or six-membered homologs, making it a strategic choice for laboratories pursuing novel mTOR inhibitor scaffolds or exploring polyketide synthase engineering.

Synthesis of Muscarinic Receptor Antagonist Lead Compounds

The cycloheptanecarboxylic acid scaffold is the foundation of a patent-protected class of quinuclidine-based muscarinic receptor antagonists [2][3]. Medicinal chemistry teams developing candidates for respiratory or cardiovascular indications (e.g., vagally induced sinus bradycardia) should prioritize this seven-membered core over six-membered alternatives due to the established intellectual property precedent and structural specificity observed in the patent literature.

Crystal Engineering and Co-Crystal Formulation Development

The distinct hydrogen-bonding network of 2-hydroxy-1-cycloheptanecarboxylic acid—forming O3–H···O1–H dimers instead of the O1–H···O2=C pattern seen in cyclopentane analogs [4]—provides a rational basis for selecting cycloheptane-based building blocks in supramolecular design. Formulation scientists seeking to modulate solid-state properties (e.g., dissolution rate, stability) through co-crystallization can exploit this ring-size-dependent bonding behavior.

Lipophilic Prodrug or Membrane-Permeable Scaffold Design

With a logP of 2.33 [5] and a 10-fold lower aqueous solubility compared to cyclohexanecarboxylic acid [6], cycloheptanecarboxylic acid is inherently better suited for applications requiring enhanced passive membrane diffusion or reduced aqueous solubility. This makes it a preferred starting material for lipophilic prodrug strategies, extraction-optimized synthetic routes, or formulations where low water solubility is desirable (e.g., sustained-release depots).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloheptanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.